TVB-2640, also known as denifanstat, is a small molecule inhibitor targeting fatty acid synthase, an enzyme crucial for lipid biosynthesis. It has been developed primarily for the treatment of various cancers, including triple-negative breast cancer and glioblastoma. The compound has shown promise in preclinical and clinical studies for its ability to inhibit tumor growth by disrupting lipid metabolism.
TVB-2640 was developed by 3-V Biosciences, Inc., now known as Sagimet Biosciences Inc. The compound is notable for being the first highly selective inhibitor of fatty acid synthase to enter clinical trials, reflecting a significant advancement in the development of targeted cancer therapies.
TVB-2640 belongs to the class of fatty acid synthase inhibitors. It is characterized by its small molecular weight of approximately 439.55 grams per mole and operates through a mechanism that disrupts the metabolic pathways essential for cancer cell proliferation.
The synthesis of TVB-2640 involves several steps typically associated with small molecule drug development. While specific proprietary methods are not publicly detailed, the general approach includes:
The synthesis process is designed to ensure high yield and purity, critical for subsequent biological testing and clinical trials. The compound's stability and solubility are also optimized during this phase.
The molecular structure of TVB-2640 features a complex arrangement that allows it to effectively bind to the active site of fatty acid synthase. While specific structural diagrams are proprietary, it can be described as containing functional groups that facilitate its interaction with the enzyme.
The chemical formula for TVB-2640 is not explicitly provided in the available literature, but its structural characteristics include:
TVB-2640 primarily undergoes reactions involving enzyme inhibition rather than traditional chemical reactions seen in organic compounds. Its mechanism involves binding to fatty acid synthase and preventing its activity, which is crucial for de novo lipid synthesis in cancer cells.
The inhibition process can be quantitatively analyzed through assays measuring enzyme activity in the presence of TVB-2640 compared to control groups. Such studies often utilize techniques like:
TVB-2640 exerts its therapeutic effects by inhibiting fatty acid synthase, leading to reduced lipid biosynthesis in cancer cells. This inhibition disrupts essential metabolic processes required for cell growth and survival.
Clinical studies have demonstrated that treatment with TVB-2640 results in significant changes in gene expression related to lipid metabolism, cell cycle progression, and DNA damage response pathways .
TVB-2640 is characterized by:
Key chemical properties include:
Relevant analyses involve assessing stability profiles under different conditions and determining solubility parameters in various solvents.
TVB-2640 has several applications in cancer research and therapy:
FASN is a multifunctional homodimeric enzyme (each monomer ~260 kDa) responsible for the de novo synthesis of long-chain saturated fatty acids, primarily palmitate (C16:0). It catalyzes a seven-step reaction sequence utilizing acetyl-CoA and malonyl-CoA, with NADPH providing reducing equivalents [1] [2]. Unlike normal somatic cells, which primarily acquire lipids exogenously, cancer cells and metabolically stressed tissues exhibit heightened dependence on FASN-driven lipogenesis for membrane production, energy storage, and signaling molecule generation [1] [5].
Table 1: Catalytic Domains and Functions of the FASN Homodimer
Domain (Order: C → N terminus) | Catalytic Function | Key Product/Intermediate |
---|---|---|
Thioesterase (TE) | Releases fatty acid chain | Free palmitate |
Acyl Carrier Protein (ACP) | Shuttles growing chain between domains | Acyl-ACP intermediates |
β-Ketoacyl Reductase (KR) | Reduces β-keto group to hydroxyl group | D-β-Hydroxyacyl-ACP |
Enoyl Reductase (ER) | Reduces enoyl group to saturated acyl chain | Trans-2-Enoyl-ACP → Acyl-ACP |
β-Hydroxyacyl Dehydratase (DH) | Removes water to form enoyl group | Trans-2-Enoyl-ACP |
Malonyl/Acetyl Transferase (MAT) | Transfers malonyl/acetyl groups to ACP | Malonyl/Acetyl-ACP |
β-Ketoacyl Synthase (KS) | Condenses acetyl/malonyl groups via Claisen condensation | β-Ketoacyl-ACP (chain elongation) |
This coordinated domain activity enables the iterative elongation of fatty acid chains. Crucially, FASN activity is tightly coupled to glycolytic flux (via acetyl-CoA) and the pentose phosphate pathway (via NADPH), positioning it as a central hub in cancer’s reprogrammed metabolism, often termed the Warburg effect [2] [5]. FASN overexpression provides cancer cells with metabolic autonomy, allowing sustained proliferation under nutrient-scarce conditions characteristic of tumor microenvironments and metastatic sites [5] [9]. Biochemically, FASN-derived lipids fuel energy production via β-oxidation, contribute to membrane phospholipids, serve as precursors for signaling lipids (e.g., phosphatidylinositol phosphates), and enable protein palmitoylation—a critical post-translational modification regulating oncogenic signaling pathways [1] [8].
FASN overexpression is a near-universal feature of epithelial cancers (prostate, breast, ovarian, colorectal, lung, etc.), correlating with advanced stage, metastasis, chemoresistance, and poor prognosis [2] [5] [9]. Its role extends beyond metabolism, functioning as a key signal transducer influencing multiple cancer hallmarks:
Table 2: FASN Expression and Immune Evasion Correlations (TCGA Pan-Cancer Analysis) [8]
Immunological Parameter | Correlation with High FASN Expression | Significance |
---|---|---|
Cytolytic Activity (CYT) Signature | Negative (PCC ≈ -0.22) | p < 10⁻¹⁰⁰ (FDR-adjusted) |
HLA-I Antigen Presentation Machinery | Negative (PCC ≈ -0.23) | p < 10⁻¹⁰⁰ (FDR-adjusted) |
CD8⁺ T-cell Infiltration | Negative | Strong association (Multivariate) |
M2 Macrophage Infiltration | Positive | Strong association (Multivariate) |
Regulatory T-cell (Treg) Signatures | Positive | Associated with resistance |
Response to Anti-PD1 Signature | Negative | Predicts poor immunotherapy response |
Beyond oncology, FASN is implicated in non-alcoholic steatohepatitis (NASH), where hyperactive hepatic de novo lipogenesis (DNL) driven by FASN contributes significantly to steatosis, inflammation, and fibrosis [4].
Early FASN inhibitors (Cerulenin, C75, Orlistat) demonstrated potent anti-tumor effects in vitro and in xenografts but suffered from poor pharmacokinetics, significant toxicity (e.g., severe weight loss), and limited selectivity, hindering clinical translation [2] [9]. TVB-2640 emerged from a focused medicinal chemistry effort by 3-V Biosciences (later Sagimet Biosciences) to develop imidazopyridine-based, reversible FASN inhibitors with optimized drug-like properties [4] [6] [10].
Table 3: Key Clinical Findings for TVB-2640 (Selected Trials)
Trial Phase/Indication | Key Efficacy/Mechanistic Findings | Source/Reference |
---|---|---|
Phase 1 (Advanced Solid Tumors) | Dose-dependent PK; Confirmed on-target FASN inhibition via biomarker reduction; MTD established | [10] |
Phase 2 FASCINATE-1 (NASH) | 50 mg/day: ↓ Liver Fat (MRI-PDFF) ~28%*; ↓ Fibrosis biomarker PRO-C3; ↓ Triglycerides; ↑ HDL | [4] |
Phase 2 (KRAS-mutant NSCLC - Preliminary) | Observed tumor regressions and prolonged stable disease in subset of patients | [6] |
Phase 2 (Recurrent GBM - Preliminary) | Evidence of metabolic target engagement; Modest single-agent activity in challenging setting | Sagimet Reports |
*Statistically significant vs placebo.
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4